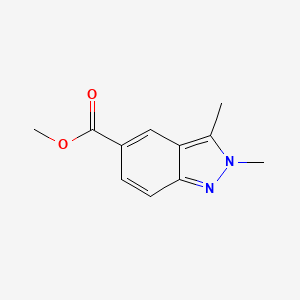![molecular formula C12H21NO4 B6300714 (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid CAS No. 2227202-40-4](/img/structure/B6300714.png)
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl group (also known as Boc group) in the compound is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, a part of the compound, is represented by the SMILES stringC(*) (=O)OC (C) (C)C . This group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 . Chemical Reactions Analysis
The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Aplicaciones Científicas De Investigación
TBOC-MPCA has a variety of scientific research applications. It is used in medicinal chemistry as a starting material for the synthesis of various peptides and peptidomimetics. It is also used in biochemistry and pharmacology as a tool for studying the structure and function of proteins. In addition, it is used in organic chemistry as a protecting group for various organic compounds.
Mecanismo De Acción
- However, the tert-butoxycarbonyl (Boc) group attached to the piperidine ring suggests that it serves as a protective group during chemical synthesis. Boc groups shield reactive functional groups, preventing unwanted reactions until they are selectively removed .
- The compound may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or electrostatic forces. These interactions could modulate cellular processes .
Target of Action
Mode of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of possible future directions for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid. One possible direction is to investigate its potential use as a drug delivery vehicle, as it could be used to target specific cells or tissues. Another possible direction is to investigate its potential use as a substrate for enzymes, as this could help to better understand the structure and function of proteins. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound. Finally, further research could be conducted to investigate the potential use of this compound as a protecting group for various organic compounds.
Métodos De Síntesis
The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can be achieved through a two-step process. The first step involves the reaction of 4-methylpiperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. This reaction results in the formation of the this compound ester. The second step involves the deprotection of the ester with aqueous acid. This results in the formation of the desired this compound product.
Propiedades
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)



![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)